molecular formula C17H16N2O3 B8252375 4-Methoxy-6-((4-methoxybenzyl)oxy)quinazoline

4-Methoxy-6-((4-methoxybenzyl)oxy)quinazoline

Cat. No.: B8252375
M. Wt: 296.32 g/mol
InChI Key: FQXWMCACRYPLSO-UHFFFAOYSA-N
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Description

4-Methoxy-6-((4-methoxybenzyl)oxy)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. This particular compound features methoxy groups at the 4 and 6 positions, as well as a methoxyphenylmethoxy substituent. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-((4-methoxybenzyl)oxy)quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 4-methoxybenzyl chloride.

    Formation of Intermediate: The initial step involves the reaction of 4-methoxyaniline with 4-methoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the quinazoline ring structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Key considerations in industrial production include optimizing reaction conditions, minimizing waste, and ensuring safety.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-((4-methoxybenzyl)oxy)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, organometallic reagents, polar aprotic solvents.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Functionalized quinazoline derivatives with various substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-((4-methoxybenzyl)oxy)quinazoline is unique due to its quinazoline core structure, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-methoxy-6-[(4-methoxyphenyl)methoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-20-13-5-3-12(4-6-13)10-22-14-7-8-16-15(9-14)17(21-2)19-11-18-16/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXWMCACRYPLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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